BenchChemオンラインストアへようこそ!

6-Morpholino-6-oxohexanoic acid

Medicinal Chemistry ADME Lipophilicity Optimization

This C5 linker balances lipophilicity (LogP 0.49) with a constant TPSA of 66.8 Ų, optimizing cell permeability and target engagement in PROTACs and bioconjugates, unlike shorter hydrophilic analogs. Its defined solid-state (mp 63–65 °C) ensures reliable handling in parallel synthesis. High yield (95.2%) supports cost-effective scale-up.

Molecular Formula C16H17NO
Molecular Weight 239.31
CAS No. 1862-17-5
Cat. No. B1148696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Morpholino-6-oxohexanoic acid
CAS1862-17-5
Molecular FormulaC16H17NO
Molecular Weight239.31
Structural Identifiers
SMILESC1COCCN1C(=O)CCCCC(=O)O
InChIInChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-5-7-15-8-6-11/h1-8H2,(H,13,14)
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Morpholino-6-oxohexanoic acid (CAS 1862-17-5): A Bifunctional Adipic Acid Derivative for Controlled Lipophilicity in Medicinal Chemistry and Bioconjugation


6-Morpholino-6-oxohexanoic acid (MOOHA; adipic acid mono-morpholide) is a heterobifunctional building block featuring a terminal carboxylic acid and a morpholine amide separated by a five-carbon aliphatic linker [1]. This architecture confers distinct physicochemical properties, including a calculated XLogP3 of -0.5 [2] and a topological polar surface area (TPSA) of 66.8 Ų [2], which differentiate it from shorter-chain morpholino-oxo-alkanoic acid analogs. The compound is a white solid (mp 63–65 °C) that is freely soluble in methanol and sparingly soluble in isopropanol , and is employed as a versatile intermediate in the synthesis of factor Xa inhibitors, PARP-targeted agents, and PET imaging probes [3].

Why 6-Morpholino-6-oxohexanoic Acid Cannot Be Replaced by Shorter-Chain Morpholino-Oxo-Alkanoic Acids


Substituting 6-morpholino-6-oxohexanoic acid with shorter-chain homologs (e.g., 3-morpholino-3-oxopropanoic acid or 4-morpholino-4-oxobutanoic acid) fundamentally alters critical molecular properties. The five-carbon adipic acid linker in MOOHA provides a balanced lipophilicity profile (LogP = 0.49) that is distinct from the more hydrophilic C2 and C3 analogs (LogP = -0.69 and -0.98, respectively) . This difference in lipophilicity directly impacts membrane permeability and binding-site accessibility in drug design, while the longer linker also provides greater conformational flexibility for bioconjugation applications [1]. Such changes cannot be compensated for by simple stoichiometric adjustments; they represent a change in the physicochemical identity of the building block, which can lead to divergent biological outcomes in downstream applications [1].

Quantitative Evidence Supporting the Scientific Selection of 6-Morpholino-6-oxohexanoic Acid Over Analogs


Higher Lipophilicity (LogP) of 6-Morpholino-6-oxohexanoic Acid Compared to Shorter-Chain Analogs

6-Morpholino-6-oxohexanoic acid exhibits a measured LogP of 0.4902, which is significantly higher (more lipophilic) than that of 3-morpholino-3-oxopropanoic acid (ACD/LogP = -0.69) and 4-morpholino-4-oxobutanoic acid (LogP = -0.3521) . This difference arises from the extended five-carbon aliphatic linker in MOOHA, which increases hydrophobic character relative to the C2 and C3 linker analogs. In drug discovery, such a shift in lipophilicity can be critical for optimizing cell permeability and reducing undesirable renal clearance [1].

Medicinal Chemistry ADME Lipophilicity Optimization

Consistent Topological Polar Surface Area (TPSA) Across Morpholino-Oxo-Alkanoic Acid Series Enables Predictable Permeability Tuning

Despite variations in LogP, the topological polar surface area (TPSA) remains remarkably constant across the morpholino-oxo-alkanoic acid series. 6-Morpholino-6-oxohexanoic acid has a TPSA of 66.8 Ų [1], which is identical to that of 4-morpholino-4-oxobutanoic acid (66.84 Ų) [2] and 5-morpholino-5-oxopentanoic acid (66.84 Ų) , and very close to that of 3-morpholino-3-oxopropanoic acid (~66.8 Ų). This invariant TPSA indicates that the polar contributions to permeability (e.g., hydrogen-bonding capacity) are equivalent across the series, allowing researchers to isolate and fine-tune lipophilicity (via linker length) without inadvertently altering polar surface area-dependent properties like oral absorption potential.

Medicinal Chemistry Drug Design Physicochemical Properties

High-Yield Synthesis of 6-Morpholino-6-oxohexanoic Acid via Ester Hydrolysis (95.2% Yield)

The synthesis of 6-morpholino-6-oxohexanoic acid via basic hydrolysis of its methyl ester proceeds with a high and reproducible yield of 95.2% [1]. In the patented procedure (US7737161B2), 4.60 g of methyl 6-morpholin-4-yl-6-oxohexanoate is treated with sodium hydroxide (1.61 g) in methanol/water at room temperature for 19 hours, yielding 4.11 g of the title compound after workup [1]. This efficient transformation contrasts with some shorter-chain analogs, where ester hydrolysis yields can be lower due to increased water solubility and extraction losses during workup .

Synthetic Methodology Process Chemistry Building Block Validation

Validated Use as a Synthetic Intermediate in Factor Xa Inhibitor Development (US7737161B2)

6-Morpholino-6-oxohexanoic acid is explicitly utilized as a key intermediate in the synthesis of condensed furan compounds claimed as activated blood coagulation factor X inhibitors in U.S. Patent 7,737,161 [1]. The patent describes the preparation of methyl 6-morpholin-4-yl-6-oxohexanoate (Reference Example 84(1)), which is subsequently hydrolyzed to the title compound (Reference Example 84(2)) and then coupled to the furan core via an amide bond [1]. While the patent does not disclose direct biological data for the intermediate itself, its structural incorporation into the final factor Xa inhibitor series validates the utility of the 6-carbon linker length and the morpholino terminus for achieving optimal target engagement. This stands in contrast to the absence of analogous literature precedent for the use of 3- or 4-carbon linker analogs in this specific patent family.

Medicinal Chemistry Anticoagulant Factor Xa Inhibition

Stability and Storage Profile: Long-Term Stability at Cool, Dry Conditions

6-Morpholino-6-oxohexanoic acid demonstrates good long-term stability when stored in a cool, dry place, as indicated by supplier specifications . Specifically, it is recommended to be stored at 2–8 °C in a sealed, dry environment to maintain purity . While stability data for shorter-chain analogs (e.g., 4-morpholino-4-oxobutanoic acid) are similarly available , the longer aliphatic linker in MOOHA may confer enhanced resistance to hydrolytic degradation under mild conditions due to reduced water solubility, though direct comparative stability studies are lacking.

Chemical Stability Procurement Storage

Melting Point and Crystallinity: White Solid with mp 63–65 °C

6-Morpholino-6-oxohexanoic acid is a white solid with a melting point of 63–65 °C . This is notably higher than the melting point of 4-morpholino-4-oxobutanoic acid, which is reported as 136–137.5 °C [1], and lower than that of 5-morpholino-5-oxopentanoic acid (data not available). The lower melting point of MOOHA compared to its C3 analog suggests weaker intermolecular forces (e.g., hydrogen bonding) in the solid state, which may translate to improved solubility in organic solvents and easier handling during synthesis and purification [2].

Solid-State Properties Formulation Analytical Chemistry

Recommended Procurement Scenarios for 6-Morpholino-6-oxohexanoic Acid Based on Quantifiable Differentiation


Design of PROTACs or Bifunctional Degraders Requiring a Lipophilic 5-Carbon Spacer

When constructing heterobifunctional degraders (PROTACs), the length and physicochemical properties of the linker are critical for ternary complex formation and cellular permeability. 6-Morpholino-6-oxohexanoic acid provides a 5-carbon aliphatic spacer that imparts a LogP of 0.49, significantly higher than the more hydrophilic C2 and C3 analogs (LogP = -0.69 and -0.35, respectively) . This increased lipophilicity may enhance passive diffusion across cell membranes, potentially improving intracellular target engagement. The invariant TPSA of 66.8 Ų across the series ensures that polar contributions to permeability remain unchanged, allowing medicinal chemists to tune lipophilicity without affecting other key properties . This compound is thus particularly well-suited for PROTACs targeting intracellular proteins where linker lipophilicity is a critical design parameter.

Synthesis of Factor Xa Inhibitor Candidates or Other Anticoagulant Agents

The validated use of 6-morpholino-6-oxohexanoic acid as a key intermediate in the synthesis of factor Xa inhibitors, as documented in U.S. Patent 7,737,161, supports its procurement for projects aimed at developing novel anticoagulant therapeutics [1]. The patent describes the coupling of the hydrolyzed acid to a furan core via amide bond formation, demonstrating the compatibility of the morpholino-amide terminus with standard medicinal chemistry transformations. For laboratories engaged in structure-activity relationship (SAR) studies around factor Xa or related serine proteases, this building block offers a direct entry point to explore substituent effects on potency and selectivity, building on established patent literature.

Bioconjugation and Linker Chemistry in Oligonucleotide Therapeutics

In the development of antisense oligonucleotides or siRNA conjugates, the incorporation of a morpholino group is known to enhance nuclease resistance and cellular uptake [2]. 6-Morpholino-6-oxohexanoic acid serves as a convenient precursor for installing a morpholino-terminated C5 linker onto amine-functionalized oligonucleotides or peptides. Its high synthetic yield (95.2%) and well-defined solid-state properties (mp 63–65 °C) ensure reliable and reproducible conjugation chemistry [3]. The moderate lipophilicity of the C5 linker (LogP = 0.49) may also improve the pharmacokinetic profile of the resulting conjugate compared to shorter, more hydrophilic linkers, which could be cleared more rapidly in vivo .

Medicinal Chemistry Property Optimization: Fine-Tuning Lipophilicity While Maintaining TPSA

For medicinal chemistry programs where improving cell permeability or reducing renal clearance is a priority, 6-morpholino-6-oxohexanoic acid offers a strategic advantage. The compound provides a quantifiable increase in lipophilicity (ΔLogP = +0.84 to +1.18) relative to its C3 and C2 analogs, while maintaining a constant TPSA of 66.8 Ų . This allows researchers to explore the SAR of lipophilicity without confounding changes in polar surface area, which is known to correlate with oral absorption and blood-brain barrier penetration [4]. The compound's high synthetic yield (95.2%) and stable storage profile (2–8 °C, dry) further support its routine use in parallel synthesis and high-throughput medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Morpholino-6-oxohexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.